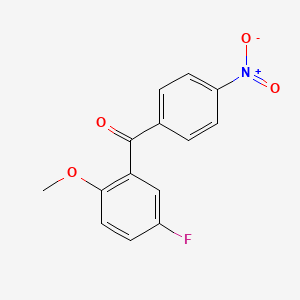
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is an aromatic ketone characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone typically involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: (5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)carboxylic acid
Scientific Research Applications
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxyphenyl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of a nitro group.
(5-Fluoro-2-methoxyphenyl)(4-methylphenyl)methanone: Contains a methyl group instead of a nitro group.
Uniqueness
(5-Fluoro-2-methoxyphenyl)(4-nitrophenyl)methanone is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60972-13-6 |
|---|---|
Molecular Formula |
C14H10FNO4 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10FNO4/c1-20-13-7-4-10(15)8-12(13)14(17)9-2-5-11(6-3-9)16(18)19/h2-8H,1H3 |
InChI Key |
UZAPDRBAMJAUAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















